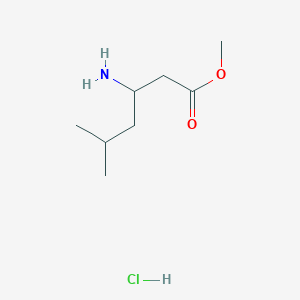![molecular formula C9H14ClNS B6253561 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 76384-27-5](/img/new.no-structure.jpg)
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13NS·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(methylsulfanyl)benzaldehyde.
Reductive Amination: The aldehyde group of 2-(methylsulfanyl)benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step yields 2-[2-(methylsulfanyl)phenyl]ethan-1-amine.
Hydrochloride Formation: The free base of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: 2-[2-(methylsulfinyl)phenyl]ethan-1-amine hydrochloride, 2-[2-(methylsulfonyl)phenyl]ethan-1-amine hydrochloride.
Reduction: 2-[2-(methylsulfanyl)phenyl]ethan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(methylsulfinyl)phenyl]ethan-1-amine hydrochloride
- 2-[2-(methylsulfonyl)phenyl]ethan-1-amine hydrochloride
- 2-[2-(methoxy)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications. Additionally, the hydrochloride salt form enhances its solubility, facilitating its use in aqueous environments.
Properties
CAS No. |
76384-27-5 |
|---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



